

# WZ4003: A Comparative Guide to its Selectivity for NUAK1 and NUAK2

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For researchers and professionals in drug development, understanding the precise selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the inhibitor WZ4003's activity towards NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, also known as SNARK (SNF1/AMPK-related kinase). The data presented is compiled from robust in vitro kinase assays, offering a clear quantitative picture of WZ4003's inhibitory profile.

## **Quantitative Inhibitory Activity**

WZ4003 has been identified as a potent and highly specific inhibitor of both NUAK1 and NUAK2.[1][2][3][4] The inhibitor demonstrates a clear preference for NUAK1 over NUAK2, as detailed in the comparative table below.

Kinase	IC50 (nM)
NUAK1	20
NUAK2	100

Table 1: IC50 values of WZ4003 for NUAK1 and NUAK2. The data indicates that WZ4003 is five-fold more selective for NUAK1 than for NUAK2.[1][2]

Notably, the selectivity of WZ4003 is exceptionally high. In a broad kinase panel screening of 140 kinases, WZ4003 did not show significant inhibition of any other kinases tested, including



ten members of the AMPK-related kinase family.[1][2][5] This underscores its utility as a specific chemical probe for studying NUAK1 and NUAK2 functions.

## **Experimental Protocols**

The determination of the half-maximal inhibitory concentration (IC50) values for WZ4003 against NUAK1 and NUAK2 was conducted using a radioactive-isotope-based filter-binding assay. The following provides a detailed methodology for this key experiment.

### In Vitro Kinase Assay for IC50 Determination

Objective: To quantify the inhibitory potency of WZ4003 against purified NUAK1 and NUAK2 kinases.

#### Materials:

- Enzymes: Purified, wild-type GST-tagged NUAK1 and GST-tagged NUAK2.[1][6]
- Substrate: Sakamototide peptide (a known substrate for NUAK kinases).[1][6][7]
- Inhibitor: WZ4003 dissolved in DMSO.
- Reagents: [y-32P]ATP, unlabeled ATP, and a standard kinase assay buffer.
- Apparatus: P81 phosphocellulose paper, scintillation counter.

#### Procedure:

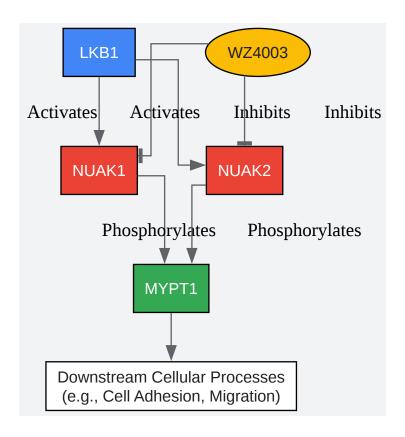
- Kinase reactions were prepared in a final volume of 50 μL.
- Wild-type GST-NUAK1 or GST-NUAK2 was incubated with a range of WZ4003 concentrations.
- The kinase reaction was initiated by adding a mixture of 100 μM [y-<sup>32</sup>P]ATP and 200 μM Sakamototide substrate.[1][6]
- The reactions were incubated for 30 minutes at 30°C and then terminated.
- A 40 μL aliquot of each reaction mixture was spotted onto P81 phosphocellulose paper.



- The papers were washed three times in 50 mM orthophosphoric acid to remove unincorporated [y-32P]ATP.
- The amount of <sup>32</sup>P incorporated into the Sakamototide substrate, which is captured on the P81 paper, was quantified using Cerenkov counting.[3]
- The percentage of kinase activity relative to a DMSO-treated control was calculated for each WZ4003 concentration.
- IC50 values were determined by plotting the percentage of kinase activity against the logarithm of the WZ4003 concentration and fitting the data to a non-linear regression curve using GraphPad Prism software.[1][5]

## Visualizing the Molecular Interactions

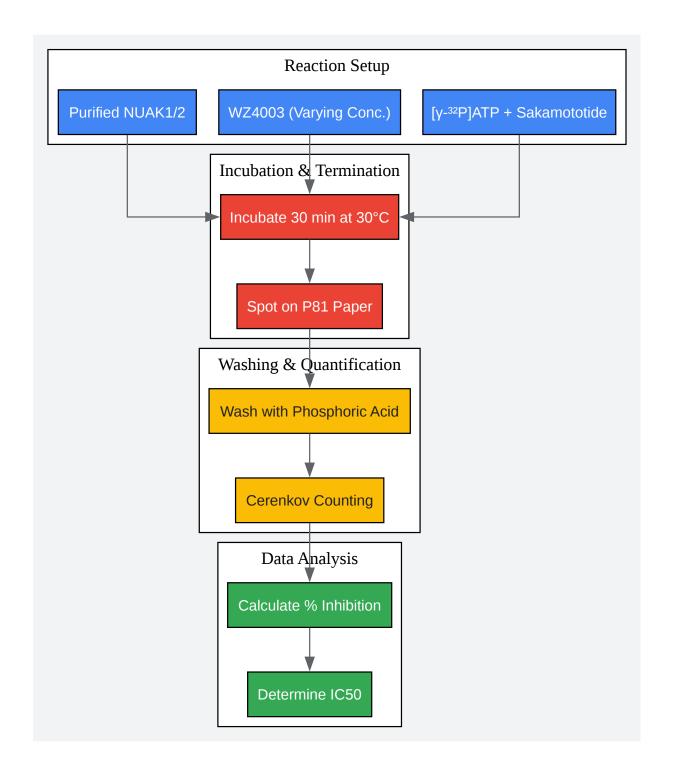
To better understand the context of WZ4003's activity, the following diagrams illustrate the canonical signaling pathway for NUAK1 and NUAK2 and the workflow of the kinase inhibition assay.



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Caption: Canonical LKB1-NUAK signaling pathway and the inhibitory action of WZ4003.



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Caption: Experimental workflow for determining the IC50 of WZ4003 against NUAK kinases.



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